5-Oxo-5-phenoxypentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-5-phenoxypentanoate is an organic compound with the molecular formula C11H11O4 It is characterized by the presence of a ketone group and a phenoxy group attached to a pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-5-phenoxypentanoate typically involves the reaction of phenol with a suitable pentanoic acid derivative under controlled conditions. One common method involves the esterification of phenol with 5-oxo-5-pentanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-5-phenoxypentanoate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-5-phenoxypentanoic acid.
Reduction: Formation of 5-hydroxy-5-phenoxypentanoate.
Substitution: Formation of various substituted phenoxypentanoates depending on the nucleophile used.
Scientific Research Applications
5-Oxo-5-phenoxypentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biochemical pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-Oxo-5-phenoxypentanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to downstream effects on various biochemical pathways, ultimately influencing cellular processes such as metabolism and signal transduction .
Comparison with Similar Compounds
Similar Compounds
5-Oxo-5-phenylpentanoate: Similar structure but with a phenyl group instead of a phenoxy group.
5-Oxo-5-phenylvaleric acid: Another structurally related compound with a valeric acid backbone.
5-Oxopentanoic acid: A simpler compound with only a ketone group and a pentanoic acid backbone
Uniqueness
5-Oxo-5-phenoxypentanoate is unique due to the presence of both a ketone and a phenoxy group, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
37526-03-7 |
---|---|
Molecular Formula |
C11H11O4- |
Molecular Weight |
207.20 g/mol |
IUPAC Name |
5-oxo-5-phenoxypentanoate |
InChI |
InChI=1S/C11H12O4/c12-10(13)7-4-8-11(14)15-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,12,13)/p-1 |
InChI Key |
QDDBXDVLXQMEPG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.